molecular formula C21H18N4O5 B2586365 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319848-17-2

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2586365
M. Wt: 406.398
InChI Key: NSLNPLUUODNQGC-UHFFFAOYSA-N
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Description

The compound “1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound. However, it contains several functional groups and substructures that are found in other known compounds. For instance, the 1,3-benzodioxol-5-yl moiety is found in various bioactive molecules, including some synthetic cathinones1 and anticancer agents2.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, specific synthesis methods for this exact compound are not readily available in the literature. However, similar compounds have been synthesized via methods such as palladium-catalyzed C-N cross-coupling2.



Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzodioxole ring, an oxadiazole ring, and a tetrahydroquinazoline dione moiety. The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule. Unfortunately, specific structural data for this compound is not readily available.



Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For instance, the oxadiazole ring is a heterocycle that can participate in various reactions. However, without specific experimental data, it’s difficult to predict the exact chemical behavior of this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific data regarding the properties of this compound is not readily available.


Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks.


Future Directions

Further research is needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological activity, and toxicity. Additionally, development of a reliable synthesis method for this compound would be an important step towards enabling more detailed studies2.


properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4O5/c1-2-9-24-20(26)14-5-3-4-6-15(14)25(21(24)27)11-18-22-19(23-30-18)13-7-8-16-17(10-13)29-12-28-16/h3-8,10,14H,2,9,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNDFCGVQKJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

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